2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of 336.383 g/mol . This compound is characterized by its nitro group, dipropylamino group, and oxobenzenepropanoic acid moiety, making it a versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the formation of the oxobenzenepropanoic acid moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing automated reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dipropylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the dipropylamino group can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[2-(Dipropylamino)ethyl]-6-nitrophenylacetic acid hydrochloride
- 2-[2-(Di-N-propylamino)ethyl]-6-nitrophenyl acetic acid-N-oxide
Uniqueness
2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
97351-95-6 |
---|---|
Molekularformel |
C17H24N2O5 |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
3-[2-[2-(dipropylamino)ethyl]-6-nitrophenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C17H24N2O5/c1-3-9-18(10-4-2)11-8-13-6-5-7-15(19(23)24)14(13)12-16(20)17(21)22/h5-7H,3-4,8-12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
WQPYCEVULRWNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=C(C(=CC=C1)[N+](=O)[O-])CC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.